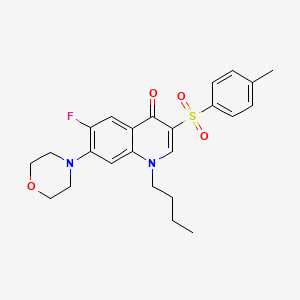

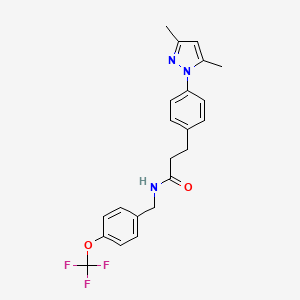

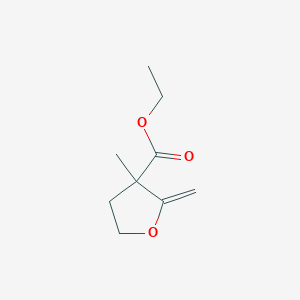

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide” is a chemical compound that is likely to be a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . A variety of intra- and intermolecular reactions have been used to form various piperidine derivatives . An organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Chemical Reactions Analysis

Piperidine derivatives have been synthesized through a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The organophotocatalysed [1 + 2 + 3] strategy mentioned earlier is an example of such reactions .Aplicaciones Científicas De Investigación

Arylsulfonamide Derivatives of (Aryloxy)ethyl Pyrrolidines and Piperidines as α1-Adrenergic Receptor Antagonists

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, including compounds structurally related to N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide, have been synthesized and evaluated for their α1-adrenoceptor antagonistic activity. These compounds show high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype, behaving as antagonists at both α1A and α1B subtypes. Such derivatives demonstrate a functional preference towards the α1A subtype, indicating their potential in developing uroselective profiles for treating conditions like benign prostatic hyperplasia without significantly affecting blood pressure (A. Rak et al., 2016).

N-Alkylated Arylsulfonamides of (Aryloxy)ethyl Piperidines: 5-HT(7) Receptor Selectivity

The N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach led to the identification of potent and selective 5-HT7 receptor antagonists with notable antidepressant-like and pro-cognitive properties in vivo, suggesting their utility in treating central nervous system (CNS) disorders (V. Canale et al., 2016).

Synthesis of Biologically Active N-Substituted-2''-[(Phenylsulfonyl)(Piperidin-1-yl)amino]acetamide Derivatives

A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their biological activities. These compounds demonstrated promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, highlighting their potential application in drug discovery for neurological and inflammatory diseases (H. Khalid et al., 2014).

Novel Insecticide: Flubendiamide

Flubendiamide, a compound with structural similarities to this compound, represents a novel class of insecticides with a unique mode of action. It demonstrates extremely strong activity against lepidopterous pests, including resistant strains, without significant toxicity to non-target organisms. Its novel mode of action and safety profile make it a promising agent for integrated pest management programs (Masanori Tohnishi et al., 2005).

Direcciones Futuras

The future directions for research on “N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide” and similar compounds are likely to involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . The development of new pharmaceutical applications for piperidine derivatives is also a promising area of future research .

Propiedades

IUPAC Name |

N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c1-2-12-19-17(22)18(23)20-13-11-15-8-6-7-14-21(15)26(24,25)16-9-4-3-5-10-16/h3-5,9-10,15H,2,6-8,11-14H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXNLOIFJFQTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

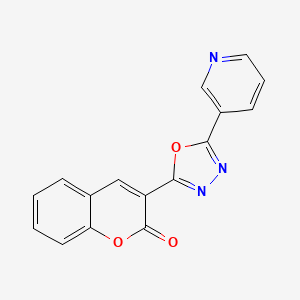

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2765818.png)

![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)

![2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid](/img/structure/B2765822.png)

![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/no-structure.png)

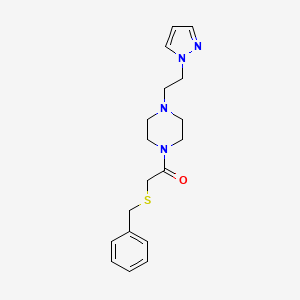

![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)

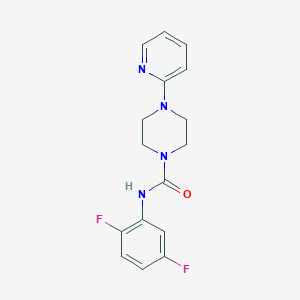

![3-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2765830.png)